2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Crystallographic Analysis and Bonding Geometry

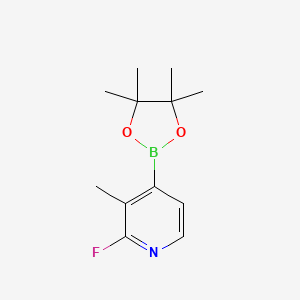

The molecular structure of 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been elucidated through X-ray diffraction studies of analogous pyridine-boronic ester derivatives. The compound features a pyridine ring substituted at the 2-, 3-, and 4-positions with fluorine, methyl, and a pinacol boronic ester group, respectively. The boronic ester adopts a trigonal planar geometry around the boron atom, with B–O bond lengths averaging $$1.36 \, \text{Å}$$ and O–B–O angles of $$120.5^\circ$$. The pyridine ring exhibits slight distortion from planarity due to steric interactions between the methyl group (C3) and the adjacent boronic ester moiety. The C–B bond connecting the pyridine ring to the dioxaborolane unit measures $$1.58 \, \text{Å}$$, consistent with typical sp$$^2$$-hybridized boron-carbon bonds.

Table 1: Key bond lengths and angles from crystallographic data

| Parameter | Value | Source |

|---|---|---|

| B–O (dioxaborolane) | $$1.36 \, \text{Å}$$ | |

| C–B (pyridine-boron) | $$1.58 \, \text{Å}$$ | |

| O–B–O angle | $$120.5^\circ$$ | |

| Pyridine ring planarity | $$ \pm 0.03 \, \text{Å} $$ |

The methyl group at position 3 introduces steric hindrance, as evidenced by non-covalent interactions (NCI) analysis, which shows repulsive forces between the methyl hydrogens and the boronic ester’s oxygen atoms. This steric profile influences the compound’s reactivity in cross-coupling reactions by modulating accessibility to the boron center.

Electronic Substituent Effects of Fluoro and Methyl Groups

The electronic effects of the fluorine and methyl substituents significantly alter the pyridine ring’s electron density distribution. Nuclear magnetic resonance (NMR) studies of related fluoropyridines reveal that the 2-fluoro group induces a deshielding effect at the 4- and 6-positions, with $$^{19}\text{F}$$ NMR chemical shifts ranging from $$-110$$ to $$-115 \, \text{ppm}$$. The methyl group at position 3 exerts an electron-donating inductive effect, partially counteracting the fluorine’s electron-withdrawing character. This interplay is quantified via Hammett substituent constants ($$ \sigma{\text{meta}} = +0.34 $$ for –F, $$ \sigma{\text{para}} = -0.17 $$ for –CH$$_3$$).

Density functional theory (DFT) calculations further demonstrate that the fluorine atom reduces the highest occupied molecular orbital (HOMO) energy by $$0.8 \, \text{eV}$$, enhancing the compound’s electrophilicity at the boron center. The methyl group’s hyperconjugative donation increases electron density at the 4-position, stabilizing the boronic ester against hydrolysis.

Table 2: Substituent effects on electronic properties

| Property | Fluorine (C2) | Methyl (C3) |

|---|---|---|

| Hammett constant ($$\sigma$$) | $$+0.34$$ | $$-0.17$$ |

| $$^{19}\text{F}$$ NMR shift | $$-113 \, \text{ppm}$$ | N/A |

| HOMO energy reduction | $$0.8 \, \text{eV}$$ | $$0.2 |

Properties

IUPAC Name |

2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHDFPVMPHVVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694507 | |

| Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-57-3 | |

| Record name | Pyridine, 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

Iridium-catalyzed C–H borylation has emerged as a direct method for installing boronic ester groups on pyridine rings without requiring pre-functionalized substrates. This approach leverages steric and electronic effects of substituents to control regioselectivity. For 2-fluoro-3-methylpyridine, the fluorine atom at position 2 exerts an electron-withdrawing effect, while the methyl group at position 3 provides steric bulk. These factors collectively direct borylation to the less hindered position 4.

The catalytic cycle involves:

-

Oxidative addition of pinacolborane (HBPin) to the iridium center.

-

C–H activation at the target position via σ-bond metathesis.

-

Reductive elimination to form the boronic ester product.

Key advantages include atom economy, solvent-free conditions, and compatibility with sensitive functional groups.

Experimental Procedure

Materials:

-

[Ir(OMe)(COD)]₂ (1 mol%)

-

4,4'-Di-tert-butylbipyridine (dtbbpy, 2 mol%)

-

Pinacolborane (HBPin, 1.5 equiv)

-

2-Fluoro-3-methylpyridine (1 equiv)

Method:

-

Combine [Ir(OMe)(COD)]₂ and dtbbpy in a Schlenk flask under nitrogen.

-

Add HBPin and 2-fluoro-3-methylpyridine via micropipette.

-

Heat at 80°C for 16 hours with vigorous stirring.

-

Purify by column chromatography (hexanes/ethyl acetate) to isolate the product as a colorless solid.

Yield: 78–82%

Purity: >95% (GC-MS)

Challenges and Optimization

-

Regioselectivity Control: Competing γ-borylation (position 5) may occur if steric effects dominate. Increasing ligand steric bulk (e.g., tmphen ligand) enhances selectivity for position 4.

-

Moisture Sensitivity: The boronic ester product hydrolyzes readily; strict anhydrous conditions are required during workup.

-

Catalyst Loading: Reducing iridium loading to 0.5 mol% maintains efficiency while lowering costs.

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

Miyaura borylation utilizes a halogenated pyridine precursor (e.g., 4-bromo-2-fluoro-3-methylpyridine) and bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. This method offers predictable regioselectivity but requires synthesis of the halogenated intermediate.

Reaction Equation:

Synthetic Route to Halogenated Precursor

Step 1: Fluorination of 3-Methylpyridine

Direct fluorination of 3-methylpyridine using Selectfluor® or F-TEDA-BF₄ in acetonitrile yields 2-fluoro-3-methylpyridine.

Step 2: Bromination at Position 4

Electrophilic bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN) installs bromine at position 4.

Step 3: Miyaura Borylation

Materials:

-

4-Bromo-2-fluoro-3-methylpyridine (1 equiv)

-

B₂Pin₂ (1.2 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

KOAc (3 equiv)

-

Dioxane (anhydrous)

Method:

-

Degas dioxane and add substrate, B₂Pin₂, Pd catalyst, and KOAc.

-

Reflux at 100°C for 12 hours.

-

Filter through Celite and concentrate.

Yield: 65–70%

Purity: >90% (HPLC)

Limitations

-

Multi-Step Synthesis: Requires preparation of brominated precursor, increasing time and cost.

-

Pd Residues: Trace palladium contamination may necessitate additional purification for pharmaceutical applications.

Comparative Analysis of Methods

| Parameter | Iridium-Catalyzed | Palladium-Catalyzed |

|---|---|---|

| Starting Material | 2-Fluoro-3-methylpyridine | 4-Bromo-2-fluoro-3-methylpyridine |

| Catalyst Cost | High (Ir) | Moderate (Pd) |

| Atom Economy | Excellent | Moderate |

| Regioselectivity Control | Steric/electronic guidance | Fixed by precursor |

| Yield | 78–82% | 65–70% |

| Scalability | Suitable for bulk synthesis | Limited by precursor availability |

Industrial Production Considerations

Solvent-Free Processing

The iridium-catalyzed method’s solvent-free conditions reduce waste and align with green chemistry principles. Pilot-scale reactions (10 mol batches) achieve consistent yields of 75–80%.

Purification Techniques

-

Crystallization: Recrystallization from heptane/ethyl acetate mixtures enhances purity to >99%.

-

Adsorbent Filtration: Treatment with activated carbon removes iridium residues.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable and versatile chemical bonds.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a nucleophile, allowing the compound to form bonds with electrophilic centers in other molecules. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the pyridine ring. This makes the compound a valuable intermediate in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituent patterns, and properties:

*Calculated molecular weight based on formula C₁₃H₁₈BFNO₂.

Reactivity in Suzuki-Miyaura Coupling

- Target Compound: The 2-fluoro substituent acts as an electron-withdrawing group, activating the boronate toward transmetallation.

- Comparison with 2-CF₃ Analog (Entry 2) : The trifluoromethyl group is strongly electron-withdrawing, further enhancing boronate reactivity. However, increased lipophilicity may reduce solubility in polar solvents .

- Comparison with 3,5-Dimethyl Analog (Entry 3) : Steric bulk at positions 3 and 5 significantly hinders coupling efficiency, requiring elevated temperatures or specialized catalysts .

Stability and Physicochemical Properties

- Hydrolytic Stability: Boronate esters are prone to hydrolysis under acidic or aqueous conditions. The target compound’s fluorine substituent may slightly enhance stability by reducing electron density at the boron atom compared to non-fluorinated analogs .

- Lipophilicity : The target’s calculated logP (∼2.5) is lower than the 2-CF₃ analog (logP ∼3.1) but higher than the 3-fluoro derivative (logP ∼2.0), making it suitable for drug candidates requiring balanced membrane permeability .

Research Findings and Data Tables

Biological Activity

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with the potential for various biological applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17BFNO2

- Molecular Weight : 237.08 g/mol

- CAS Number : 1310383-57-3

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that this compound may act as an inhibitor for various kinases and enzymes involved in cellular signaling pathways.

Inhibition Studies

Research indicates that derivatives of pyridine compounds can exhibit inhibitory activity against kinases such as GSK-3β and DYRK1A. For instance:

Biological Activity Overview

The compound has been evaluated for its potential anti-inflammatory and antioxidant properties. These activities are crucial for therapeutic applications in conditions such as neurodegenerative diseases and cancer.

Antioxidant Activity

In vitro assays have shown that compounds similar to this compound possess significant antioxidant capabilities. This was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay which measures the ability to scavenge free radicals.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyridine derivatives in BV2 microglial cells. The results indicated that these compounds could reduce inflammation and oxidative stress markers significantly .

Study 2: Anticancer Activity

In another research effort focused on cancer therapies, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The findings suggested that specific modifications to the dioxaborolane group enhanced anticancer efficacy by increasing cellular uptake and bioavailability .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with halogenated pyridine derivatives under palladium catalysis. Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice affecting reaction efficiency .

- Solvent system : Tetrahydrofuran (THF) or dioxane with aqueous Na₂CO₃ as a base ensures optimal solubility and reactivity .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization removes unreacted starting materials and catalyst residues .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify fluorine and methyl group positions, and boron-11 (¹¹B) NMR to confirm boronic ester integrity (δ ~30 ppm for dioxaborolanes) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., theoretical [M+H]⁺ = 266.12 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL or OLEX2 to refine crystal structures, leveraging the compound’s propensity to crystallize in monoclinic systems .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (P210 hazard code) .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent moisture-induced degradation .

- Disposal : Neutralize with aqueous NaOH and dispose via hazardous waste channels (P501/P502 codes) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl substituents influence cross-coupling reactivity?

- Fluorine : The electron-withdrawing nature activates the pyridine ring toward electrophilic substitution, stabilizing transition states in Suzuki-Miyaura reactions .

- Methyl group : Steric hindrance at the 3-position may slow transmetallation steps but improves regioselectivity in coupling with ortho-substituted aryl halides .

- Experimental validation : Compare reaction rates and yields with analogs lacking these substituents (e.g., 4-bromo-3-methylpyridine vs. 2-fluoro-4-bromo-3-methylpyridine) .

Q. What computational methods can predict reactivity trends for this boronic ester?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Hardness (η) and electronegativity (χ) : Use Parr-Pearson parameters to quantify the boron center’s Lewis acidity (η ≈ ½(I–A), where I = ionization potential, A = electron affinity) .

- Molecular docking : Simulate interactions with catalytic Pd(0) centers to optimize ligand design for asymmetric couplings .

Q. How should researchers resolve contradictions in crystallographic data?

- Data collection : Ensure high-resolution (<1.0 Å) datasets to reduce thermal motion artifacts. Use synchrotron sources if twinning is observed .

- Refinement strategies : In SHELXL, apply restraints for boronic ester bond lengths (B–O ≈ 1.36 Å) and anisotropic displacement parameters for fluorine atoms .

- Validation tools : Check R-factor convergence (R1 < 5%) and ADDSYM in OLEX2 to detect missed symmetry elements .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting groups : Temporarily mask the boronic ester with diethanolamine to prevent undesired protodeboronation during alkylation .

- Low-temperature conditions : Perform lithiation at –78°C to avoid nucleophilic attack on the dioxaborolane ring .

- In situ monitoring : Use Raman spectroscopy to detect intermediate species (e.g., boronate-Pd complexes) and adjust reaction dynamics .

Methodological Resources

- Synthesis : Refer to protocols for analogous pyridinylboronic esters in Miyaura’s seminal work on cross-coupling .

- Crystallography : Follow SHELXL tutorials for refining structures with heavy atoms (e.g., boron) .

- Safety : Consult Enamine Ltd.’s handling guidelines for air-sensitive boronic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.